1H-pyrrol-3-amine
Overview
Description
1H-pyrrol-3-amine is a heterocyclic organic compound featuring a pyrrole ring with an amino group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α,β-unsaturated carbonyl compounds with amines .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrole derivatives. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-3-carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1H-pyrrol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrrol-3-amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
1H-pyrrol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-4-1-2-6-3-4/h1-3,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUGGYPDCQZJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435909 | |
Record name | 1H-pyrrol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-49-5 | |
Record name | 1H-pyrrol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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